![molecular formula C15H14N4O3S4 B2752252 2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(2-thienylmethyl)acetamide CAS No. 1242969-04-5](/img/structure/B2752252.png)

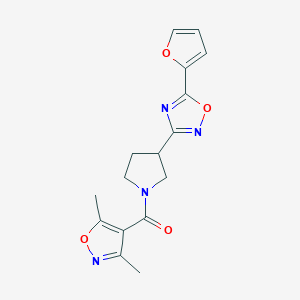

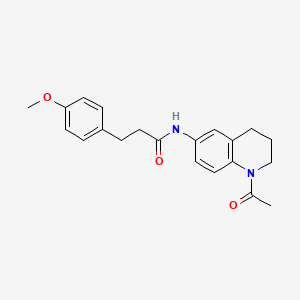

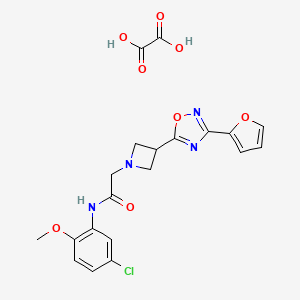

2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(2-thienylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Aplicaciones Científicas De Investigación

Antitumor Agents and DHFR Inhibitors

Compounds within the same chemical family have been extensively studied for their potential as antitumor agents and dihydrofolate reductase (DHFR) inhibitors. For example, research into classical and nonclassical analogues of these compounds has shown them to be potent inhibitors of DHFR from various pathogens, demonstrating significant antitumor activities in vitro. Such compounds are synthesized through a series of reactions involving key intermediates and demonstrate potent inhibitory effects on tumor cell growth, owing to their action as dual inhibitors of thymidylate synthase (TS) and DHFR, highlighting their potential in cancer therapy (Gangjee et al., 2007).

Antimicrobial Activity

The synthesis and evaluation of novel derivatives have also been explored for their antimicrobial properties. Specific modifications in their structure have led to compounds with significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. For instance, certain synthesized compounds demonstrated high activity against a range of bacterial strains, underscoring the versatility of this chemical scaffold in the development of new antimicrobial agents (Hafez et al., 2017).

Antiviral Agents

Additionally, derivatives of this chemical family have been investigated for their antiviral properties, particularly against HIV-1. The introduction of pyrimidine bases into the structure has enhanced the potency of these inhibitors, indicating a promising approach for developing antiviral therapies. Such compounds exhibit remarkable enzyme inhibitory and antiviral activity, with potential applications in the treatment of drug-resistant HIV-1 variants (Zhu et al., 2019).

Receptor Antagonists

Research has also extended to the development of receptor antagonists, where certain derivatives have been identified as potent ligands for the histamine H4 receptor (H4R). These studies involve optimizing the core structure to improve potency, leading to compounds that exhibit significant anti-inflammatory and antinociceptive activities in animal models, supporting the potential therapeutic applications of H4R antagonists in pain management (Altenbach et al., 2008).

Direcciones Futuras

The compound and its derivatives have immense potential for innovative breakthroughs in drug development, catalysis, and material sciences. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Propiedades

IUPAC Name |

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S4/c16-14-11(26(21,22)13-4-2-6-24-13)8-18-15(19-14)25-9-12(20)17-7-10-3-1-5-23-10/h1-6,8H,7,9H2,(H,17,20)(H2,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCMJFHMKCTPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)

![N-(4-chlorobenzyl)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamide](/img/structure/B2752171.png)

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2752173.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)

![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)